(1,2-Dithiolan-3-yl)pentanoyl-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dithiolan-3-yl)pentanoyl-hydrazide: is a chemical compound with the molecular formula C8H16N2OS2 and a molecular weight of 220.35 g/mol . It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide typically involves the reaction of lipoic acid hydrazide with various aldehydes or ketones. One common method involves the condensation of lipoic acid hydrazide with monosaccharides such as L-fucose, L-rhamnose, D-mannose, D-galactose, N-acetylamino-D-glucose, and N-acetylamino-D-mannose . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned condensation reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithiolane ring.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.
Major Products:
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced forms of the compound with broken dithiolane rings.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide is used in the synthesis of gold glyconanoparticles, which have applications in catalysis and materials science .
Biology: The compound is studied for its potential radioprotective effects, making it useful in radiation therapy research .
Medicine: Due to its radioprotective properties, this compound is being explored for use in cancer treatment to protect healthy tissues during radiation therapy .
Industry: The compound’s ability to form stable complexes with metals makes it valuable in industrial applications such as metal recovery and purification processes .
Mechanism of Action
The mechanism of action of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide involves its interaction with cellular components to exert radioprotective effects. The dithiolane ring can scavenge free radicals, thereby protecting cells from oxidative damage . Additionally, the hydrazide group can form stable complexes with metal ions, which may contribute to its protective effects in biological systems .
Comparison with Similar Compounds
Lipoic Acid Hydrazide: Shares the dithiolane ring structure but lacks the pentanoyl group.
Dithiolane Derivatives: Compounds with similar dithiolane rings but different substituents.
Uniqueness: (1,2-Dithiolan-3-yl)pentanoyl-hydrazide is unique due to its combination of the dithiolane ring and the pentanoyl hydrazide group, which imparts specific chemical and biological properties. This combination enhances its ability to form stable complexes with metals and provides radioprotective effects .
Properties
Molecular Formula |
C8H16N2OS2 |
---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)pentanehydrazide |
InChI |
InChI=1S/C8H16N2OS2/c9-10-8(11)4-2-1-3-7-5-6-12-13-7/h7H,1-6,9H2,(H,10,11) |
InChI Key |
OFOWKPZTSOAGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.